Conformational Rigidity: A Single Energetically Favored Conformer vs. Flexible Analogs
Microwave spectroscopy and ab initio calculations at the MP2/6-31G** level demonstrate that 2-(fluoromethyl)pyridine exists as a single, rigid conformer in the gas phase [1]. Its Cα-F bond is coplanar with the pyridine ring and oriented anti to the N-C2 bond. This is a unique feature not shared by other 2-(halomethyl)pyridines, which display multiple low-energy conformations due to lower rotational barriers. The energy of the only other possible rotamer (the transition state with the CH2F group rotated by 180°) was calculated to be 20.2 kJ mol⁻¹ higher than the ground state [1].
| Evidence Dimension | Number of observed conformers / Rotational barrier |
|---|---|
| Target Compound Data | 1 single conformer; ΔE (rotamer) = 20.2 kJ mol⁻¹ |
| Comparator Or Baseline | 2-(Chloromethyl)pyridine and 2-(Bromomethyl)pyridine: Multiple conformers expected due to lower C-X bond polarity and rotational barriers. |
| Quantified Difference | Unique single conformer vs. multiple conformers; a 20.2 kJ mol⁻¹ barrier to rotation. |
| Conditions | Gas phase, 26.0–39.0 GHz spectral region, approx. -10°C [1]. |
Why This Matters
Conformational pre-organization is a key driver in drug design; a single, predictable conformation simplifies molecular docking, QSAR modeling, and can lead to improved binding affinity and selectivity.
- [1] Moberg, C.; Adolfsson, H.; Wärnmark, K.; Norrby, P.-O.; Marstokk, K.-M.; Møllendal, H. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry - A European Journal 1996, 2 (5), 516–522. View Source
